(E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound features an indolinone moiety and a thiophene ring, which are known for their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized via cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Acrylamide Moiety: The acrylamide moiety can be formed by reacting the indolinone-thiophene intermediate with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-oxoindolin-5-yl)-3-phenylacrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-N-(2-oxoindolin-5-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or furan analogs. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
(E)-N-(2-oxo-1,3-dihydroindol-5-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-14(6-4-12-2-1-7-20-12)16-11-3-5-13-10(8-11)9-15(19)17-13/h1-8H,9H2,(H,16,18)(H,17,19)/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBDUCSMARNVCO-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C=CC3=CC=CS3)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2)NC(=O)/C=C/C3=CC=CS3)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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